molecular formula C22H19N3O5 B5039723 N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide

Cat. No. B5039723
M. Wt: 405.4 g/mol
InChI Key: JWEGQELURSJZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule is a member of the benzamide family and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Additionally, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to have antioxidant effects and to inhibit the formation of reactive oxygen species. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has also been shown to have antimicrobial properties, making it a potential candidate for the treatment of various infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide in lab experiments is its specificity for certain enzymes and cell types. Additionally, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several potential future directions for research on N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide. One area of interest is the development of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide and its potential use in the treatment of various diseases. Finally, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide may have potential applications in the development of new diagnostic tools for cancer and other diseases.

Synthesis Methods

The synthesis of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide involves a multi-step process that begins with the reaction of 4-methoxyaniline with 4-nitrobenzoyl chloride. This reaction produces 4-nitro-N-(4-methoxyphenyl)benzamide, which is then treated with 2-aminobenzoic acid to form N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide.

Scientific Research Applications

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been studied extensively for its potential use in scientific research. One of the primary applications of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide is in the study of cancer. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-14-13-15(7-12-20(14)25(28)29)21(26)24-19-6-4-3-5-18(19)22(27)23-16-8-10-17(30-2)11-9-16/h3-13H,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEGQELURSJZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-3-methyl-4-nitrobenzamide

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